2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
This compound belongs to the tetrahydropyrimidine-carbonitrile class, characterized by a pyrimidine core substituted with a mercapto (-SH) group at position 6, a 4-(dimethylamino)phenyl group at position 2, a phenyl group at position 1, and a nitrile (-CN) at position 3. Its synthesis likely involves cyclocondensation of thiourea derivatives with β-ketonitriles, followed by alkylation or arylation steps, as seen in analogous pyrimidine syntheses .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(2)14-10-8-13(9-11-14)17-21-18(24)16(12-20)19(25)23(17)15-6-4-3-5-7-15/h3-11,17,25H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVQICHWHIPMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, supported by relevant studies and findings.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with a dimethylamino group and a mercapto substituent, which are critical for its biological activity. The molecular formula is .
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains including Escherichia coli , Staphylococcus aureus , and Bacillus subtilis . The presence of specific functional groups in the structure is often correlated with enhanced activity.
Table 1: Antimicrobial Activity of Related Pyrimidine Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.8 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
| Compound C | B. subtilis | 1.5 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Antitumor Activity
Studies have shown that certain pyrimidine derivatives possess antitumor properties by inhibiting cell proliferation in various cancer cell lines. For example, compounds similar to the target compound were evaluated against human tumor cells such as HepG2 and NCI-H661, demonstrating selective cytotoxicity.
Table 2: Antitumor Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 | 15 |
| Compound E | NCI-H661 | 12 |
| Compound F | KB | 10 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components. The SAR studies suggest that modifications in the substituents on the pyrimidine ring can enhance or diminish antimicrobial and antitumor activities. For instance, the introduction of electron-donating groups like dimethylamino is often associated with increased potency against target cells.
Case Studies
Several case studies highlight the potential of pyrimidine derivatives:
- Study by Nagaraj and Reddy (2008) : This study reported that pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis.
- Research by Chikhalia et al. : Focused on the synthesis of thiouracil derivatives, revealing their potent antimicrobial effects against a range of pathogens.
- Investigation by Waheed et al. : Evaluated a series of pyrimidine derivatives for their in vitro antibacterial activity, confirming their effectiveness against various bacterial strains.
Scientific Research Applications
Key Synthesis Method
| Reactants | Catalyst | Conditions | Yield |
|---|---|---|---|
| Aromatic aldehyde + Malononitrile + Thiourea/Urea | Phosphorus Pentoxide | Reflux in ethanol | High |
Anticancer Properties
Research indicates that compounds similar to 2-(4-(Dimethylamino)phenyl)-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant anticancer properties. Studies have shown that Mannich bases derived from this class of compounds possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The cytotoxicity observed was notably higher than that of standard chemotherapeutic agents like 5-fluorouracil .
Other Pharmacological Activities
In addition to anticancer effects, derivatives of this compound have been investigated for their anti-inflammatory properties. Studies have reported that certain tetrahydropyrimidines exhibit potential as anti-inflammatory agents by modulating inflammatory pathways at the cellular level .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of various Mannich bases derived from tetrahydropyrimidines, it was found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against human colon cancer cell lines. The most active compounds demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the synthesis and biological evaluation of new 2-thioxo-tetrahydropyrimidines revealed promising anti-inflammatory activities. The study highlighted how structural modifications could lead to improved efficacy in reducing inflammation in vitro and in vivo models .
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related pyrimidine derivatives are summarized below, with key data derived from the provided evidence.
Structural Modifications and Substituent Effects
Key Observations :
- The target compound’s 4-(dimethylamino)phenyl group distinguishes it from simpler aryl (e.g., phenyl, methoxyphenyl) or alkyl (e.g., methyl) substituents in analogs. This group likely enhances electron-donating effects and solubility compared to methoxy or methylthio groups .
Physicochemical Properties
Key Observations :
- The dimethylamino group in the target compound would likely reduce melting points compared to methoxy or methylthio analogs due to increased solubility .
- The absence of a carbonyl (C=O) group in the target compound (replaced by -SH) may alter IR spectra and reactivity compared to dioxo derivatives .
Comparison with Analogous Syntheses :
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | 75–85% |
| Temperature | 80°C (reflux) | Max cyclization |
| Catalyst | BF₃·Et₂O (0.5 eq) | 90% efficiency |
Q. Table 2: Bioactivity Profile
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.5 | |
| Kinase Inhibition | EGFR | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
